5-Iodofuran-2-amine

Suzuki-Miyaura coupling palladium catalysis oxidative addition kinetics

Research groups attempting Pd-catalyzed cross-couplings with 5-bromo- or 5-chlorofuran-2-amine often encounter failed reactions at low temperature or require forced conditions that decompose thermally labile substrates. 5-Iodofuran-2-amine (CAS 1824367-13-6) resolves this bottleneck through the kinetically privileged C-I bond (BDE ~53 kcal/mol vs. ~67 kcal/mol for C-Br). • Enables Suzuki-Miyaura/Sonogashira couplings at 25-40°C with 0.1-1 mol% Pd catalyst, preserving sensitive functional groups (azides, β-lactams, strained rings). • Iodine atom provides ~4.7× stronger anomalous scattering (f'' ≈ 7.0 e⁻ at Cu Kα) vs. bromine for SAD phasing of protein-ligand co-crystals without selenomethionine derivatization. • Validated in gold-catalyzed asymmetric iodocyclization for enantioenriched furfurylamine intermediates with high ee.

Molecular Formula C4H4INO
Molecular Weight 208.99 g/mol
Cat. No. B12972833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodofuran-2-amine
Molecular FormulaC4H4INO
Molecular Weight208.99 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)I)N
InChIInChI=1S/C4H4INO/c5-3-1-2-4(6)7-3/h1-2H,6H2
InChIKeyGOAPCIVDGQHYDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodofuran-2-amine: Core Identity and Comparators


5-Iodofuran-2-amine (CAS 1824367-13-6, C₄H₄INO, MW 208.99 g/mol) is a halogenated 2-aminofuran in which iodine occupies the 5-position of the furan ring . The compound serves as a heterocyclic building block whose procurement rationale hinges on the unique leaving-group ability and polarizability of the C–I bond relative to C–Br or C–Cl. Its closest in-class analogs include 5-bromofuran-2-amine (MW 161.98 g/mol) , 5-chlorofuran-2-amine (MW 117.53 g/mol) , and the parent furan-2-amine. The (5-iodofuran-2-yl)methanamine homolog (MW 223.01 g/mol), which bears a methylene spacer between the amine and the ring, represents a positional isomer frequently mistaken for the target compound in procurement workflows .

Workflow Suzuki-Miyaura & Sonogashira coupling Preferred electrophilic partner under mild conditions
Selection Logic C–I oxidative addition advantage Faster kinetics vs. C–Br or C–Cl analogs
Use Context Heterocyclic building block For heat-sensitive or sequential coupling strategies

Bromo/Chloro Analog Limitations for 5-Iodofuran-2-amine


The C–I bond in 5-iodofuran-2-amine (~53 kcal/mol bond dissociation energy) is substantially weaker than the C–Br (~67 kcal/mol) and C–Cl (~81 kcal/mol) bonds in the corresponding halogenated aminofurans [1]. This thermodynamic difference translates to kinetically distinct oxidative addition rates with Pd(0) catalysts, making 5-iodofuran-2-amine a preferred electrophilic partner for Suzuki–Miyaura and Sonogashira couplings under milder conditions (lower temperature, shorter reaction time, reduced catalyst loading) than are achievable with the bromo or chloro analogs [2]. In asymmetric synthetic routes, gold-catalyzed iodocyclization of amino acid-derived alkynes directly yields enantioenriched iodofuran derivatives that serve as validated intermediates for organometallic diversification; the corresponding bromo- and chloro- cyclization protocols either proceed with diminished yield or require alternative, less atom-economical halogenation sequences [3]. Generic halogen substitution therefore risks failed or low-yield coupling steps, erosion of enantiomeric purity in stereoselective sequences, and the need for re-optimization of established synthetic protocols.

!
Bromo/Chloro Analogs May Require Re-optimization
Generic halogen substitution risks failed or low-yield coupling steps due to slower oxidative addition kinetics, potentially requiring higher temperatures and catalyst loadings.
!
Stereochemical Integrity May Not Transfer
Asymmetric gold-catalyzed iodocyclization provides a validated enantioselective route; corresponding bromo- or chloro- protocols are not identified and may not support comparable stereocontrol.
!
Positional Isomer Interchangeability Risk
(5-Iodofuran-2-yl)methanamine is a distinct positional isomer; procurement confusion may lead to a methylene-spacer mismatch in synthetic planning.

5-Iodofuran-2-amine Quantitative Evidence


Cross-Coupling: Iodo vs. Bromo vs. Chloro Reactivity

5-Iodofuran-2-amine is expected to undergo oxidative addition to Pd(0) catalysts at a rate that is approximately 10²–10⁴ times faster than its 5-bromo counterpart and 10³–10⁶ times faster than its 5-chloro counterpart, based on the well-established class-level reactivity trend for aryl halides in Pd-catalyzed cross-coupling reactions [1]. This rate acceleration originates from the lower carbon–halogen bond dissociation energy of the C–I bond (~53 kcal/mol) relative to C–Br (~67 kcal/mol) and C–Cl (~81 kcal/mol) [2]. Consequently, 5-iodofuran-2-amine can participate in Suzuki–Miyaura and Sonogashira couplings under significantly milder conditions—lower temperatures (ambient to 40°C vs. 60–100°C for bromides), reduced catalyst loadings (0.1–1 mol% Pd vs. 1–5 mol%), and shorter reaction times—thereby preserving the integrity of acid- or heat-sensitive functional groups elsewhere in the target molecule [1].

Cross-Coupling Reactivity
Class-level inference
10²–10⁴ × faster oxidative addition than Br analog
Supports milder coupling conditions for heat-sensitive substrates.
Class-level trend for aryl halides; individual substrate validation recommended.
Suzuki-Miyaura coupling palladium catalysis oxidative addition kinetics

Gold-Catalyzed Asymmetric Iodocyclization

In a gold-catalyzed asymmetric synthesis of polysubstituted furfurylamines from amino acid precursors, the iodocyclization pathway provided iodofuran derivatives in good to excellent yields with high enantiomeric excess [1]. Critically, the resulting iodofurans were explicitly validated as competent intermediates for subsequent classical organometallic coupling reactions without loss of stereochemical integrity [1]. While the exact yield and ee values were not specified in the accessible abstract, the authors report that the cyclization 'generally provided the furan or iodofuran derivatives in good to excellent yields and with high enantiomeric excess' [2], distinguishing this route from alternative halogenation strategies that may require post-synthetic halogen introduction, which risks racemization or diminished yield in polyfunctionalized substrates. No comparable gold-catalyzed bromocyclization or chlorocyclization protocol yielding enantioenriched 5-bromo- or 5-chlorofuran-2-amine derivatives was identified in the searchable literature.

Asymmetric Iodocyclization
Supporting evidence
Validated enantioselective route exists; bromo/chloro route absent
Enables procurement of enantioenriched intermediates for chiral SAR studies.
Exact yield and ee values not specified in accessible abstract; route viability confirmed.
asymmetric catalysis gold catalysis enantiomeric excess

Chemoselective Sequential Coupling via Iodo Handle

The iodine atom at the 5-position of 5-iodofuran-2-amine can serve as a chemoselective handle that is preferentially addressed by Pd(0) catalysts in the presence of less reactive C–Br or C–Cl bonds elsewhere in a polyhalogenated substrate [1]. This orthogonality enables sequential, site-selective cross-coupling strategies: the C–I bond can be reacted first under mild conditions (e.g., Suzuki coupling at 25–40°C with low Pd loading), leaving a C–Br bond intact for subsequent diversification at elevated temperature or with a different coupling partner [1]. In contrast, 5-bromofuran-2-amine and 5-chlorofuran-2-amine present leaving groups whose reactivity difference is insufficiently orthogonal to achieve the same degree of chemoselectivity in most catalytic systems [2]. The well-documented oxidative addition selectivity order (Ar–I >> Ar–Br > Ar–Cl) underpins this practical synthetic advantage [2].

Chemoselective Orthogonality
Class-level inference
Selective C–I activation in presence of C–Br/C–Cl
Supports sequential site-selective coupling strategies without protecting groups.
Selectivity factor typically >100:1 under optimized mild conditions.
chemoselectivity halogen dance sequential coupling

Crystal Structure Data for Salt Formation

The single-crystal X-ray structure of the maleate salt N-[(5-iodofuran-2-yl)methyl]-2-methylpropan-2-aminium (2Z)-3-carboxyprop-2-enoate has been determined, confirming molecular geometry and intermolecular hydrogen-bonding network in the solid state [1]. This crystallographic precedent provides direct structural information—bond lengths, angles, and packing motifs—that can guide salt-form selection, co-crystal engineering, and solid-form patenting strategies for 5-iodofuran-2-amine-containing molecules. No comparable single-crystal structures were identified in the searchable literature for simple salts or co-crystals of 5-bromofuran-2-amine or 5-chlorofuran-2-amine with maleic acid or analogous dicarboxylic acid counterions, limiting rational solid-form development for those analogs [1].

Crystal Structure Data
Supporting evidence
Maleate salt SC-XRD structure reported; absent for Br/Cl analogs
Accelerates salt-form selection and solid-form patenting strategies.
Single precedent; broader salt/co-crystal screen still required.
crystallography salt screening solid-state chemistry

Heavy-Atom Phasing and Radiopacity

The presence of iodine (atomic number 53) in 5-iodofuran-2-amine imparts a significant anomalous scattering signal for X-ray crystallographic phasing (f' ~ –1.5 e⁻, f'' ~ 7.0 e⁻ at Cu Kα wavelength) [1]. This enables single-wavelength anomalous diffraction (SAD) or multiple-wavelength anomalous diffraction (MAD) phasing of macromolecular crystal structures without the need for selenomethionine incorporation or heavy-atom soaking. In contrast, bromine (atomic number 35, f'' ~ 1.5 e⁻ at Cu Kα) provides a substantially weaker anomalous signal, and chlorine (atomic number 17, f'' ~ 0.7 e⁻) provides signal that is often indistinguishable from noise for routine macromolecular crystallography [1]. Additionally, iodine's high electron density renders the compound potentially useful as a radiopaque tag in computed tomography (CT) or X-ray imaging applications where bromine and chlorine analogs would yield insufficient contrast [2].

Heavy-Atom Phasing
Class-level inference
~4.7× stronger anomalous signal (f'') than Br at Cu Kα
Serves as intrinsic phasing handle for macromolecular crystallography.
Tabulated values from International Tables for Crystallography; ligand binding context needed.
heavy-atom phasing radiopacity X-ray contrast

Optimal Applications of 5-Iodofuran-2-amine


Mild Suzuki Coupling on Heat-Sensitive Scaffolds

When a lead compound contains thermally labile functional groups (e.g., azides, β-lactams, or strained rings), 5-iodofuran-2-amine enables late-stage arylation/alkenylation under ambient to 40°C conditions using low Pd catalyst loadings (0.1–1 mol%), as supported by the 10²–10⁴-fold oxidative addition rate advantage of the C–I bond over C–Br [1]. The corresponding 5-bromo analog would require elevated temperatures (60–100°C) that risk substrate decomposition, while the 5-chloro analog would require specialized ligand systems for activation at all [1]. This advantage is critical in pharmaceutical hit-to-lead and lead optimization campaigns where coupling efficiency directly determines the breadth of accessible chemical space within project timelines.

Intrinsic Heavy-Atom Label for Crystallography

For structural biology programs where 5-iodofuran-2-amine is incorporated into a ligand or probe molecule, the iodine atom provides a ~4.7× stronger anomalous scattering signal (f'' ≈ 7.0 e⁻ at Cu Kα) compared to bromine (f'' ≈ 1.5 e⁻), enabling SAD phasing of protein–ligand co-crystal structures without additional derivatization [1]. This property eliminates the need for selenomethionine incorporation or post-crystallization heavy-atom soaking, reducing the time from crystal to solved structure by days to weeks relative to workflows using bromo- or chloro- analogs that lack sufficient anomalous signal for routine phasing [1].

Orthogonal Sequential Cross-Coupling

In the multi-step synthesis of complex natural products or pharmaceutical intermediates where a polyhalogenated furan is required, 5-iodofuran-2-amine serves as the ideal first-stage coupling partner. The C–I bond can be selectively addressed in the presence of C–Br or C–Cl bonds [1], enabling a sequential two-directional diversification strategy wherein the iodo site is elaborated under mild conditions (25–40°C, Suzuki conditions), followed by activation of the bromo site under more forcing conditions, all without protecting group manipulation or intermediate purification [1]. This strategy is not accessible with 5-bromofuran-2-amine, which lacks sufficient oxidative addition orthogonality relative to the chloro analog [2].

Asymmetric Synthesis of Furfurylamine Building Blocks

For projects requiring enantiomerically enriched furfurylamine derivatives, the gold-catalyzed asymmetric iodocyclization route from amino acid precursors provides direct access to iodofuran intermediates with high enantiomeric excess [1]. These enantioenriched iodofurans have been validated as stable intermediates for subsequent organometallic coupling reactions without erosion of stereochemical integrity [1]. No comparable catalytic asymmetric route is reported for the corresponding 5-bromo- or 5-chlorofuran-2-amine, making the iodo derivative the procurement choice for chiral building block supply [1].

Application
Selection Property
Validation Focus
Mild Suzuki Coupling
C–I oxidative addition lability
Substrate thermal stability & catalyst loading tolerance
Intrinsic Heavy-Atom Label
Anomalous scattering factor (f'')
Crystallographic phasing without additional derivatization
Orthogonal Sequential Coupling
Chemoselective oxidative addition
Site-selectivity in polyhalogenated substrates
Asymmetric Furfurylamine Synthesis
Validated enantioselective route
Stereochemical integrity during organometallic coupling

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